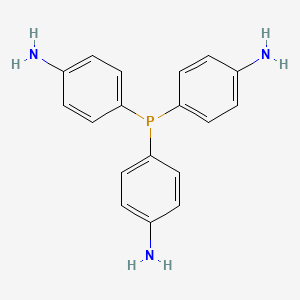
4,4',4''-Phosphinetriyltrianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘-Phosphinetriyltrianiline, also known as benzenamine, 4,4’,4’'-phosphinidynetris-, is an organic compound with the molecular formula C18H18N3P. This compound is notable for its unique structure, which includes three aniline groups connected to a central phosphorus atom. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphinetriyltrianiline typically involves the reaction of triphenylphosphine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Phosphinetriyltrianiline may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Phosphinetriyltrianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .
Scientific Research Applications
4,4’,4’'-Phosphinetriyltrianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’,4’'-Phosphinetriyltrianiline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the aniline groups.
Tris(2-aminoethyl)amine: Contains nitrogen atoms but has a different central atom and structure.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness: 4,4’,4’'-Phosphinetriyltrianiline is unique due to its combination of phosphorus and aniline groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand properties and reactivity .
Properties
Molecular Formula |
C18H18N3P |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-bis(4-aminophenyl)phosphanylaniline |
InChI |
InChI=1S/C18H18N3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 |
InChI Key |
XEYWVOCQBWZJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
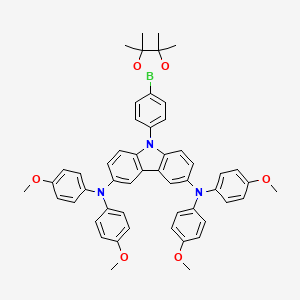

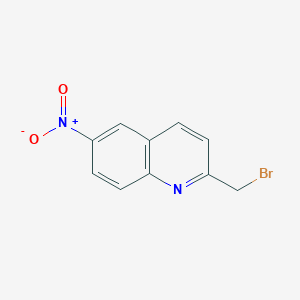
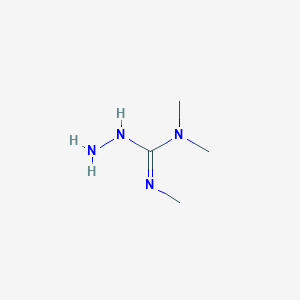
![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
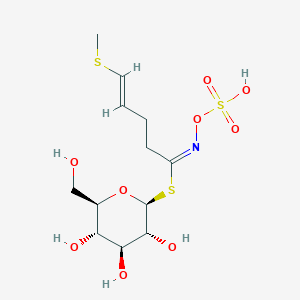
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
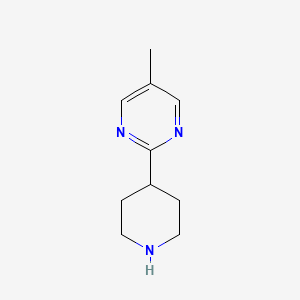
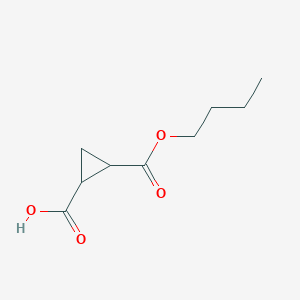

![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
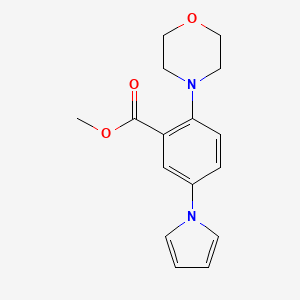
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
